molecular formula C9H14N2O2 B561101 Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 100818-55-1

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B561101
CAS No.: 100818-55-1
M. Wt: 182.223
InChI Key: DGFSEXWPQMIHGW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Methyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSEXWPQMIHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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